molecular formula C9H4F6O B15232811 3,4-Bis(trifluoromethyl)benzaldehyde

3,4-Bis(trifluoromethyl)benzaldehyde

Cat. No.: B15232811
M. Wt: 242.12 g/mol
InChI Key: RCJACENJUMMQHQ-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H4F6O. It is characterized by the presence of two trifluoromethyl groups attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation, where benzaldehyde is reacted with trifluoromethylating agents under the influence of a Lewis acid catalyst . Another approach involves the direct trifluoromethylation of benzaldehyde derivatives using reagents like sodium trifluoromethanesulfinate .

Industrial Production Methods: Industrial production of 3,4-Bis(trifluoromethyl)benzaldehyde often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4-Bis(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective probe in biochemical assays and a valuable intermediate in drug synthesis . The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison: 3,4-Bis(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the trifluoromethyl groups, which influences its reactivity and physical properties. Compared to its isomers, it exhibits distinct chemical behavior in substitution and oxidation reactions. The presence of two trifluoromethyl groups also enhances its stability and makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C9H4F6O

Molecular Weight

242.12 g/mol

IUPAC Name

3,4-bis(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-5(4-16)3-7(6)9(13,14)15/h1-4H

InChI Key

RCJACENJUMMQHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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